molecular formula C8H15NO3 B179434 (S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate CAS No. 180682-82-0

(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate

Cat. No. B179434
M. Wt: 173.21 g/mol
InChI Key: CWEKJZWVXZKQGP-KPJROHGDSA-N
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Patent
US05491251

Procedure details

3.76 g (50 mmol) of 2-amino-1-propanol (III: R=methyl) was added to 100 ml of dimethylformamide and cooled. To this, 4.91 g (50 mmol) of ethyl propiolate (II, R1 =ethyl) was slowly added dropwise. The reactant mixture was stirred at not more than 5° C. for 6 hours and further stirred at room temperature for 2 hour.
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.91 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH3:5])[CH2:3][OH:4].[C:6]([O:10][CH2:11][CH3:12])(=[O:9])[C:7]#[CH:8]>CN(C)C=O>[OH:4][CH2:3][CH:2]([NH:1][CH:8]=[CH:7][C:6]([O:10][CH2:11][CH3:12])=[O:9])[CH3:5]

Inputs

Step One
Name
Quantity
3.76 g
Type
reactant
Smiles
NC(CO)C
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
4.91 g
Type
reactant
Smiles
C(C#C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reactant mixture was stirred at not more than 5° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
further stirred at room temperature for 2 hour
Duration
2 h

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
OCC(C)NC=CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.